Camphotamide

Description

Properties

CAS No. |

4876-45-3 |

|---|---|

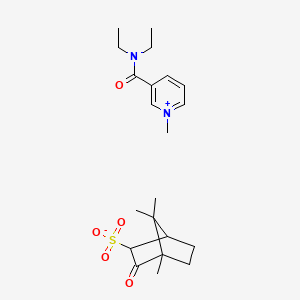

Molecular Formula |

C21H32N2O5S |

Molecular Weight |

424.6 g/mol |

IUPAC Name |

N,N-diethyl-1-methylpyridin-1-ium-3-carboxamide;4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonate |

InChI |

InChI=1S/C11H17N2O.C10H16O4S/c1-4-13(5-2)11(14)10-7-6-8-12(3)9-10;1-9(2)6-4-5-10(9,3)8(11)7(6)15(12,13)14/h6-9H,4-5H2,1-3H3;6-7H,4-5H2,1-3H3,(H,12,13,14)/q+1;/p-1 |

InChI Key |

QPHACUMLBDXKIF-UHFFFAOYSA-M |

SMILES |

CCN(CC)C(=O)C1=C[N+](=CC=C1)C.CC1(C2CCC1(C(=O)C2S(=O)(=O)[O-])C)C |

Canonical SMILES |

CCN(CC)C(=O)C1=C[N+](=CC=C1)C.CC1(C2CCC1(C(=O)C2S(=O)(=O)[O-])C)C |

Other CAS No. |

4876-45-3 |

Origin of Product |

United States |

Synthetic Pathways and Chemical Transformations of Camphotamide

Established Organic Synthesis Routes

The primary route for the chemical synthesis of Camphotamide involves the coupling of two key precursors, Nikethamide and Camphor (B46023) Sulphonic Acid. This process is designed to be efficient and scalable, with a focus on purity and yield.

Condensation Reactions: Camphor Sulphonic Acid and Niketamide

The synthesis of this compound is achieved through the condensation of Camphor Sulphonic Acid with Nikethamide. slideshare.net This reaction is not a simple acid-base neutralization but involves the formation of a quaternary ammonium (B1175870) salt. The synthesis proceeds in two conceptual steps:

Quaternization of Nikethamide: Nikethamide (N,N-Diethylnicotinamide) possesses a pyridine (B92270) ring that can be alkylated to form a pyridinium (B92312) salt. This is typically achieved by reacting Nikethamide with a methylating agent, such as methyl iodide or dimethyl sulfate, to introduce a methyl group onto the pyridine nitrogen atom. This creates the N-methylated pyridinium cation.

Salt Formation: The resulting N-methylated Nikethamide cation is then combined with the anion of Camphor Sulphonic Acid. This acid-base reaction results in the formation of the stable ionic compound, this compound.

Strategies for High-Purity Synthesis of this compound

Achieving high purity is critical in the synthesis of chemical compounds. For this compound, this involves minimizing impurities from starting materials, side reactions, and residual solvents. Common strategies include:

Purification of Starting Materials: Ensuring the high purity of both Nikethamide and Camphor Sulphonic Acid is a crucial first step to prevent the introduction of impurities into the final product.

Stoichiometric Control: Precise control over the molar ratios of the reactants and the methylating agent can maximize the yield of the desired product while minimizing the formation of byproducts.

Recrystallization: This is a standard method for purifying solid organic compounds. The crude this compound product can be dissolved in a suitable solvent or solvent mixture at an elevated temperature and then allowed to cool slowly. justia.comgoogle.com This process allows for the formation of highly ordered crystals of pure this compound, while impurities remain in the solution. The choice of solvent is critical and is often determined empirically to provide good solubility at high temperatures and poor solubility at low temperatures.

Chromatographic Techniques: For more challenging purifications, methods like column chromatography or High-Performance Liquid Chromatography (HPLC) can be employed. google.com These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase, allowing for the isolation of this compound with very high purity. google.comwarf.org

Optimization of Reaction Conditions in this compound Production

To maximize the efficiency and yield of this compound synthesis, several reaction parameters can be optimized. The optimization process is a systematic approach to find the ideal conditions for the reaction. epo.org

Key parameters for optimization include:

Solvent: The choice of solvent can significantly influence reaction rates and yields. Solvents must be able to dissolve the reactants but should also facilitate the reaction.

Temperature: The reaction temperature affects the rate of both the desired reaction and potential side reactions. An optimal temperature is chosen to ensure a reasonable reaction time without promoting the formation of impurities.

Reaction Time: Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or HPLC helps determine the minimum time required for completion, preventing product degradation from prolonged reaction times.

Catalyst: While not always necessary for this type of salt formation, in some syntheses, a catalyst might be used to accelerate the quaternization step. The type and concentration of such a catalyst would need to be optimized.

Table 1: Parameters for Optimization in this compound Synthesis

| Parameter | Objective | Typical Range/Options | Analytical Method for Monitoring |

| Solvent | Maximize reactant solubility and reaction rate. | Alcohols (Ethanol, Methanol), Acetonitrile (B52724), DMF | TLC, HPLC |

| Temperature | Achieve optimal reaction rate, minimize byproducts. | 25°C - 100°C (Reflux) | TLC, HPLC |

| Reactant Ratio | Ensure complete conversion of the limiting reagent. | 1:1 to 1:1.2 (Nikethamide:Methylating Agent) | HPLC |

| Reaction Time | Minimize reaction time for maximum throughput. | 1 - 24 hours | TLC, HPLC |

Biocatalytic Synthesis and Precursor Derivation

Biocatalysis offers an alternative, "green" route to produce valuable chemical precursors from renewable resources like tobacco waste. This approach utilizes microorganisms or their enzymes to perform specific chemical transformations.

Microbial Biotransformation of Nicotine (B1678760) Derivatives as Precursors

Nicotine, the primary alkaloid in tobacco, can be microbially transformed into valuable pyridine-based precursors for chemical synthesis. nih.gov Several bacterial strains, particularly from the Pseudomonas genus, are known to degrade nicotine through specific metabolic pathways. nih.govfrontiersin.org

Key precursors derived from nicotine include:

6-Hydroxy-L-nicotine: This intermediate is produced by the microbial hydroxylation of nicotine. It has been identified as a potential precursor for the synthesis of this compound. researchgate.net

3-Succinoyl-pyridine (SP): This compound is another key intermediate in the nicotine degradation pathway of Pseudomonas species. researchgate.net SP can serve as a versatile starting material for the synthesis of various functional pyridines, including analeptics like Nikethamide, which is a direct precursor to this compound. nih.gov

The biotransformation process typically involves using whole cells of a selected microorganism as a biocatalyst in an aqueous medium containing nicotine extracted from sources like tobacco waste. acs.org

Engineered Biological Systems for Precursor Accumulation

To improve the efficiency of precursor production, microorganisms can be genetically engineered. By modifying the metabolic pathways of bacteria, it is possible to block the further degradation of a desired intermediate, causing it to accumulate in high concentrations. mdpi.com

A notable example is the engineering of Pseudomonas putida. researchgate.net Researchers have successfully created mutant strains where the gene responsible for the enzyme that degrades 3-Succinoyl-pyridine (SP) is inactivated. researchgate.net This metabolic block prevents the breakdown of SP, leading to its significant accumulation.

Under optimized fed-batch biotransformation conditions, these engineered strains can produce high titers of SP from both purified nicotine solutions and crude tobacco extracts. researchgate.net This strategy demonstrates a sustainable method for converting a toxic waste product (nicotine) into a valuable chemical precursor for compounds like this compound. researchgate.net

Table 2: Biocatalytic Production of 3-Succinoyl-pyridine (SP) using Engineered P. putida

| Parameter | Condition | Result | Reference |

| Biocatalyst | Whole cells of engineered Pseudomonas putida S16dspm | High conversion efficiency | researchgate.net |

| Substrate | Aqueous nicotine solution from tobacco waste | Sustainable precursor source | nih.govresearchgate.net |

| Process | Fed-batch biotransformation | High product concentration | researchgate.net |

| pH | 9.0 | Optimal for SP production | researchgate.net |

| Temperature | 24 °C | Optimal for biotransformation | researchgate.net |

| Final SP Conc. | 9.8 g/L (from aqueous nicotine) | High-titer production | researchgate.net |

| Isolation Yield | 54.2% (crystal SP from nicotine) | Demonstrates process viability | researchgate.net |

Advanced Pharmacological Investigation and Molecular Mechanisms of Camphotamide

Elucidation of Classical Pharmacological Activities

Camphotamide has been historically classified based on its stimulant effects on the central nervous and cardiovascular systems.

Molecular Basis of Analeptic Action

This compound is categorized as an analeptic, a class of drugs that act as central nervous system stimulants, primarily affecting respiratory functions. researchgate.netnih.gov It is prepared through the chemical condensation of camphor (B46023) sulphonic acid with nikethamide. menofia.edu.eg Analeptics like this compound are typically used as respiratory stimulants. nih.gov While this compound is established as an analeptic, detailed molecular studies specifically elucidating its precise binding sites and the downstream signaling cascade responsible for its respiratory stimulant effects are not extensively detailed in contemporary literature. Its action is generally understood within the broader context of analeptic agents that enhance neural activity in the brainstem's respiratory centers.

Mechanisms Underlying Cardiotonic and Positive Inotropic Effects

This compound is well-documented as a cardiotonic agent, exerting a positive inotropic effect on the heart. researchgate.netnih.govwarf.orggoogle.comgoogle.com This means it increases the force of myocardial contraction. The fundamental mechanism for most positive inotropic substances involves the modulation of intracellular cyclic AMP (cAMP) levels within cardiac cells. nih.govnih.gov An increase in intracellular cAMP leads to the phosphorylation of key proteins in the sarcolemma, sarcoplasmic reticulum, and the contractile filaments themselves. nih.gov

This phosphorylation cascade brings about changes in cellular calcium (Ca²⁺) metabolism, resulting in:

An increased influx of extracellular calcium into the cell. nih.gov

Enhanced uptake and release of calcium by the sarcoplasmic reticulum. nih.gov

Altered sensitivity of the contractile proteins to calcium. nih.gov

Collectively, these changes in calcium handling lead to a more forceful and efficient contraction of the heart muscle. nih.govnih.gov this compound is included in the list of positive inotropic agents that function through such mechanisms, contributing to improved cardiac output. warf.orggoogle.com

Research into Neurological and Neurodegenerative Applications

More recent research has shifted focus towards the potential of this compound in neurology, particularly in the context of neurodegenerative diseases like Alzheimer's.

Neuroprotective Mechanisms of this compound and Related Precursors

This compound has been identified for its neurostimulation and cardioprotection effects. researchgate.netresearchgate.net Furthermore, related chemical precursors have demonstrated neuroprotective properties. researchgate.netnih.gov For instance, the 6-hydroxy-nicotine intermediate, a precursor for this compound, has shown neuroprotective effects with potential applications in treating Alzheimer's disease. researchgate.netnih.gov

The general mechanisms of neuroprotective agents are multifaceted and include:

Antioxidant properties: Scavenging free radicals and reducing oxidative stress, which is a primary cause of neuronal cell death. nih.gov

Anti-inflammatory effects: Modulating the activity of brain immune cells like microglia and astrocytes to reduce the secretion of proinflammatory cytokines. nih.gov

Anti-apoptotic action: Preventing programmed cell death by modulating the molecules involved in apoptotic pathways. nih.govnih.gov

Reduction of protein aggregates: Inhibiting or modulating the accumulation of misfolded protein aggregates, a hallmark of many neurodegenerative diseases. nih.gov

This compound's role as a potential neuroprotective agent is strongly linked to its ability to inhibit the aggregation of amyloid-beta peptides. nih.govresearchgate.net

Detailed Inhibition of Amyloid-Beta (Aβ) Aggregation by this compound

A significant area of investigation is this compound's role as an inhibitor of amyloid-beta (Aβ) aggregation, a pathological hallmark of Alzheimer's disease. nih.govfrontiersin.org The accumulation of Aβ peptides into toxic oligomers and fibrillar plaques is a central event in the disease's progression. nih.govfrontiersin.org

In silico studies, using scaffold searching based on the known Aβ inhibitor tramiprosate, have identified this compound as a promising lead candidate for drug repurposing in Alzheimer's disease. researchgate.netnih.govresearchgate.net These computational models predicted that this compound possesses an improved binding affinity (ΔGbind) for the Aβ peptide and better potential for blood-brain barrier permeation (logBB) compared to tramiprosate. nih.govresearchgate.net These findings were further substantiated by molecular dynamics simulations using the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) model, which confirmed its favorable binding affinity. researchgate.netnih.govresearchgate.net

| Compound | Binding Affinity (ΔGbind) | Blood-Brain Barrier Permeation (logBB) | Reference |

|---|---|---|---|

| This compound | Improved | Improved | nih.govresearchgate.net |

| Tramiprosate (Reference) | Baseline | Baseline | nih.govresearchgate.net |

Direct Interaction and Anti-Aggregation Pathways

The inhibitory effect of this compound on Aβ aggregation stems from its direct interaction with the Aβ peptide. nih.govresearchgate.net Molecular modeling has provided insights into the specific binding modes and interaction pathways.

Direct Binding: Three-dimensional binding models predicted by AutoDock show this compound interacting with the Aβ peptide. nih.govresearchgate.net This binding is thought to occur at crucial regions of the peptide that are responsible for its self-assembly. nih.gov

Interaction with Key Residues: The KLVFF (residues 16-20) sequence within the Aβ peptide is a critical region for initiating aggregation. nih.gov Studies have shown that inhibitors interacting with this segment can effectively prevent fibril formation. This compound's binding mode involves interactions with solvent-accessible residues like Phenylalanine-20 (Phe20) at the N-terminal, disrupting the hydrophobic interactions that drive aggregation. nih.gov

Anti-Aggregation Pathways: The aggregation of Aβ is a complex process that can follow multiple pathways, leading to various species, including toxic soluble oligomers and mature fibrils. researchgate.netnih.gov Small molecule inhibitors like this compound can interfere with this process in several ways:

Stabilizing Non-Toxic Conformations: Some inhibitors work by stabilizing the natural α-helical conformation of the Aβ monomer, preventing its transition into the aggregation-prone β-sheet structure. rsc.org

Redirecting Aggregation: Instead of completely blocking aggregation, some compounds redirect the pathway towards the formation of non-toxic, amorphous aggregates, thereby sequestering the Aβ peptides and preventing the formation of harmful oligomers. mdpi.com

By directly binding to Aβ, particularly at key hydrophobic sites, this compound interferes with the peptide's self-assembly process, representing a promising therapeutic strategy for mitigating the pathology of Alzheimer's disease. nih.govnih.gov

Modulation of Aβ Accumulation in Biological Systems

This compound has been identified as a promising inhibitor of amyloid-beta (Aβ), the peptide primarily associated with the formation of plaques in the brain, a key pathological hallmark of Alzheimer's disease. nih.govfrontiersin.org In silico studies, utilizing a scaffold searching approach based on the known Aβ inhibitor tramiprosate, have singled out this compound as a lead candidate for potential therapeutic use in Alzheimer's disease. nih.govfrontiersin.org The compound is hypothesized to inhibit the accumulation of Aβ both directly and indirectly. nih.govresearchgate.net

Further supporting its potential role in neuroprotection, a precursor to this compound, the 6-hydroxy-nicotine intermediate, has demonstrated neuroprotective effects in other research, suggesting a possible application in Alzheimer's treatment. nih.gov As a compound with positive inotropic (cardiotonic) effects, it is also speculated that this compound could be relevant for addressing AD-associated amyloid cardiomyopathy by inhibiting Aβ accumulation in the heart. nih.gov Molecular docking and dynamics simulations have been crucial in elucidating the interaction between this compound and the Aβ peptide, providing a theoretical framework for its inhibitory action. nih.govfrontiersin.orgresearchgate.net

Investigations into Neurostimulation Properties

This compound is recognized for its neurostimulatory and cardioprotective effects. nih.govfrontiersin.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net Its identification as a potential Aβ inhibitor was made in the context of screening for substances with these specific properties for drug repurposing in Alzheimer's disease. nih.govfrontiersin.orgresearchgate.net Several pharmacological databases and patents classify this compound and related compounds as nootropic agents, a class of substances known for enhancing cognitive function. google.comgoogle.comepo.org This classification aligns with the observed neurostimulation properties identified in computational studies. nih.govkent.ac.uk The dual potential of inhibiting Aβ aggregation while also providing neurostimulation makes it a compound of significant interest in the research of neurodegenerative diseases. nih.govfrontiersin.org

Molecular Target Identification and Ligand Interaction Profiling

Analysis of Receptor Binding Dynamics

The interaction between this compound and its molecular target, the amyloid-beta peptide, has been analyzed through detailed computational modeling. nih.govfrontiersin.org Molecular docking studies were performed to calculate the binding affinity between this compound and the N-terminus of the Aβ peptide, specifically targeting the HHQK subregion. nih.gov

These in silico analyses revealed a significant binding energy (ΔGbind) of -6.82 kcal/mol, indicating a favorable and stable interaction. nih.gov This binding affinity is stronger than that of the reference compound tramiprosate (ΔGbind of -6.19 kcal/mol). nih.gov Per-residue and pairwise energy decomposition analyses identified specific amino acid residues as critical for the interaction, with Lys16 in chains B and C of the Aβ peptide showing a significant energetic contribution to the binding. nih.gov Three-dimensional modeling visualizes this compound situated within the peptide-ligand binding site, further clarifying the nature of the interaction. frontiersin.orgresearchgate.netresearchgate.net

| Compound | Binding Energy (ΔGbind) (kcal/mol) | Key Interacting Residues |

|---|---|---|

| This compound | -6.82 | Lys16 (B, C) |

| Tramiprosate (Reference) | -6.19 | Tyr10 (B) |

Enzymatic Activity Modulation (e.g., relevance to related compound classes)

Direct research on the specific enzymatic activity modulation by this compound is not extensively detailed in current literature. However, its classification alongside other nootropic and neuroprotective agents provides context for potential mechanisms relevant to its compound class. google.comgoogle.comepo.org For instance, this compound is listed in patents with compounds known to act as phosphodiesterase (PDE) inhibitors and acetylcholinesterase (AChE) inhibitors, which are established strategies for treating cognitive decline. epo.orgresearchgate.netgoogle.com

The development of multi-target-directed ligands (MTDLs) is a key strategy in combating multifactorial neurodegenerative diseases. researchgate.net Research in this area often focuses on compounds that can modulate more than one protein target, such as the dual inhibition of AChE and modulation of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). researchgate.net While this compound's direct action on these enzymes is unconfirmed, its inclusion in classes of drugs with known enzymatic targets, such as nootropics like piracetam (B1677957) and aniracetam, suggests that exploring its potential for enzymatic modulation could be a valuable avenue for future research. google.comgoogle.com

Interactions with Biological Barriers and Transporters (e.g., Blood-Brain Barrier)

A critical factor for any centrally acting therapeutic is its ability to cross the blood-brain barrier (BBB). This compound has been identified as a compound with potentially favorable BBB permeation properties. nih.govfrontiersin.orgresearchgate.netresearchgate.netresearchgate.net In silico analysis was used to calculate several molecular descriptors that predict the ability of a compound to permeate the BBB, summarized by the logBB value (the logarithm of the brain-to-blood concentration ratio). nih.gov

The calculated logBB for this compound was found to be improved compared to other screened compounds, suggesting it has the potential to enter the central nervous system. nih.govfrontiersin.org However, analysis of its polar surface area (PSA), a property that can limit BBB permeation, suggests that its passage might not be entirely sufficient, as a lower surface area is typically required for optimal brain bioavailability. nih.gov For a compound to readily cross the BBB, a logBB value greater than 0 is generally considered optimal. nih.govresearchgate.net

| Compound | Molecular Weight (MW) | AlogP | Polar Surface Area (PSA) (Ų) | logBB |

|---|---|---|---|---|

| This compound | 253.33 | -0.57 | 80.82 | -0.92 |

| Donepezil (Standard Control) | 379.50 | 3.89 | 55.96 | 0.89 |

| Tramiprosate (Reference) | 139.17 | -2.22 | 64.60 | -1.89 |

Computational Chemistry and in Silico Research on Camphotamide

Molecular Docking Simulations and Ligand-Target Complex Analysis

In the realm of computational drug discovery, molecular docking simulations serve as a pivotal tool for predicting the interaction between a ligand, such as Camphotamide, and a biological target. This in silico technique provides insights into the binding mode and affinity, guiding further experimental studies.

Prediction of 3D Binding Modes with Biological Receptors (e.g., Aβ peptide)

Molecular docking studies have been employed to elucidate the three-dimensional (3D) binding orientation of this compound with the amyloid-beta (Aβ) peptide, a key pathological hallmark of Alzheimer's disease. nih.govresearchgate.netresearchgate.net These simulations predict the most favorable conformation of the this compound molecule within the binding site of the Aβ peptide.

In one such study, rigid-flexible molecular docking was performed, targeting the HHQK subregion at the N-terminus of the Aβ peptide. nih.gov The lowest-energy Aβ conformer from NMR models was selected as the receptor for the docking calculations. nih.gov The resulting 3D models illustrate the peptide-ligand binding site, with the Aβ peptide depicted as a ribbon diagram and its residues as ball-and-stick models. nih.govresearchgate.netresearchgate.net Hydrogen bonds, crucial for stabilizing the complex, are visualized as dashed lines. nih.govresearchgate.netresearchgate.net For clarity in these visualizations, hydrogen atoms on the ligand molecules are often removed. nih.govresearchgate.netresearchgate.net These simulations revealed that this compound is a top binder to the Aβ peptide. nih.gov

Quantitative Assessment of Binding Affinities (e.g., ΔGbind, G-score)

The strength of the interaction between this compound and its biological target is quantified by calculating the binding affinity. This is often expressed as the Gibbs free energy of binding (ΔGbind) or a G-score. nih.gov A more negative ΔGbind value indicates a more favorable and stable interaction. researchgate.net

In studies involving this compound and the Aβ peptide, molecular docking calculations yielded a binding energy (ΔGbind) of -6.82 kcal/mol. nih.gov This value was significantly lower than that of a reference compound, indicating a stronger binding affinity for this compound. nih.gov Further validation of these docking results was achieved through calculations of the free energy of binding using implicit solvation models, which confirmed the high binding affinity of this compound to the Aβ peptide. nih.gov

The G-score, another metric derived from Prime algorithm calculations with an MM-GBSA-based scoring function, also corroborated these findings. nih.gov This comprehensive analysis, which also considers entropy-enthalpy compensation, described the binding of this compound to the Aβ peptide as an exothermic process (ΔH < 0) with decreased disorder (TΔS < 0). nih.gov

Table 1: Binding Affinities of this compound and Reference Compound with Aβ Peptide

| Compound | Binding Affinity (ΔGbind) (kcal/mol) |

| This compound | -6.82 nih.gov |

| Reference Compound (TRA) | -6.19 nih.gov |

Per-Residue Energy Decomposition Analysis

To understand the specific contributions of individual amino acid residues to the binding interaction, per-residue energy decomposition analysis is performed. This method calculates the energetic contribution of each residue at the binding site. nih.govresearchgate.net

For the this compound-Aβ peptide complex, this analysis was conducted using 100 ns molecular dynamics trajectories with implicit solvation models (MM-PBSA/GBSA). nih.govresearchgate.net The analysis identified key amino acid residues that play a significant role in the interaction. Specifically, Lys16 in chains B and C of the Aβ peptide was identified as a crucial residue for the binding of this compound, with its energetic contribution falling below a threshold of ΔG = -3.0 kcal/mol. nih.gov

Molecular Dynamics Simulations and Conformational Studies

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, offering insights into its behavior and stability over time. These simulations are crucial for validating docking results and for more accurate binding energy calculations.

Dynamic Behavior of this compound in Complex with Biological Targets

MD simulations have been instrumental in confirming the stability of the this compound-Aβ peptide complex. nih.govresearchgate.net By running simulations for extended periods, such as 100 nanoseconds, researchers can observe the movements and conformational changes of the complex. nih.gov The stability of these complexes is often assessed by analyzing parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). nih.gov These analyses have supported the findings from molecular docking, indicating a stable interaction between this compound and the Aβ peptide. nih.gov

Implicit Solvation Models in Binding Energy Calculations (e.g., MM-GBSA/MM-PBSA)

To refine the binding energy calculations obtained from molecular docking, implicit solvation models like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) and Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) are employed. nih.govlu.seresearchgate.net These methods account for the solvent effects on the binding free energy and are considered more accurate than docking scores alone. nih.govresearchgate.net

The MM-PBSA/GBSA calculations performed on 100 ns MD trajectories of the this compound-Aβ complex confirmed the high binding affinities predicted by initial docking studies. nih.gov The MM-GBSA model, in particular, has been highlighted for its computational efficiency and accuracy in several studies. nih.govlu.se These calculations revealed significantly higher binding affinities for lead compounds like this compound compared to the reference compound. nih.gov The data from these implicit solvation models provide robust support for the potential of this compound as a strong binder to the Aβ peptide. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques used to predict the biological activity and properties of chemical compounds based on their molecular structures. numberanalytics.comneovarsity.orgbiointerfaceresearch.comjocpr.com These models establish a mathematical relationship between the chemical's structure and its activity or property, which is invaluable in drug discovery for prioritizing and designing new compounds. neovarsity.orgjocpr.com

Predictive models for the activity of this compound and its derivatives can be developed using various QSAR/QSPR approaches. These models are essential for screening large libraries of compounds and identifying promising candidates with desired biological activities, thereby accelerating the drug discovery process. jocpr.com The general workflow for building these models involves data collection, descriptor calculation, model construction, and rigorous validation. biointerfaceresearch.comresearchgate.net

In a study focused on repurposing approved drugs for Alzheimer's disease, this compound was identified as a promising lead candidate. nih.govnih.govresearchgate.net Predictive models were employed to assess its potential as an amyloid-beta (Aβ) inhibitor. nih.govresearchgate.net The development of these models relied on a dataset of compounds with known activities, from which molecular descriptors were calculated to represent the compounds' structural and physicochemical properties. nih.govresearchgate.net Machine learning algorithms, such as regression and classification models, are then used to build the predictive model. frontiersin.org For instance, a study on amide derivatives used various kernel-based support vector regression methods to create predictive models. frontiersin.org

The reliability of these predictive models is ensured through validation techniques like cross-validation and external validation using independent test sets. biointerfaceresearch.comresearchgate.netnih.gov A robust model will accurately predict the activity of new, untested compounds. biointerfaceresearch.com

The pharmacological responses of this compound are correlated with its molecular descriptors, which are numerical representations of its chemical structure. frontiersin.org These descriptors can be categorized as 1D, 2D, or 3D, and they encapsulate information about the molecule's topology, geometry, and electronic properties. frontiersin.org

Key molecular descriptors influencing the activity of compounds like this compound include:

Lipophilicity (AlogP): This descriptor indicates the compound's affinity for fatty environments and is crucial for processes like crossing the blood-brain barrier. This compound was noted to have mild lipophilic properties. nih.gov

Polar Surface Area (PSA): PSA is related to a molecule's polarity and its ability to form hydrogen bonds. It plays a significant role in membrane permeability. nih.gov

Molecular Weight (MW): The size of the molecule can affect its diffusion and interaction with biological targets. nih.gov

Hydrogen Bond Donors and Acceptors: These features are critical for molecular recognition and binding to target proteins. nih.gov

Quantitative Estimate of Drug-likeness (QED): This composite descriptor assesses how "drug-like" a molecule is based on a combination of other properties. nih.gov

In the context of Alzheimer's disease research, a moderate negative correlation was found between the Tanimoto similarity to a known inhibitor and the ligand efficiency of hit compounds, suggesting that greater structural similarity can correlate with similar binding modes. nih.gov

The following table summarizes key molecular descriptors for this compound and a reference compound from a relevant study. nih.gov

| Compound | MW ( g/mol ) | AlogP | HBA | HBD | PSA (Ų) | QED |

| This compound | 424.6 | 0.42 | 5 | 0 | 62.99 | 0.67 |

| Tramiprosate | 213.26 | -1.74 | 3 | 1 | 65.59 | 0.43 |

Data sourced from a study on drug repurposing for Alzheimer's disease. nih.gov

Three-dimensional quantitative structure-activity relationship (3D-QSAR) models provide a more detailed understanding of the relationship between a compound's three-dimensional structure and its biological activity. nih.govmdpi.com These models are particularly useful for visualizing the spatial requirements for optimal interaction with a biological target. mdpi.com

In the case of this compound, 3D-QSAR studies can be instrumental in understanding its binding mode with targets like the amyloid-beta peptide. By aligning a series of related compounds and analyzing their steric and electrostatic fields, researchers can create contour maps that highlight regions where modifications to the molecular structure would likely enhance or diminish activity. mdpi.com For example, a 3D-QSAR study on FAAH inhibitors revealed the importance of electrostatic and hydrogen-bond acceptor properties for activity. mdpi.com

While specific 3D-QSAR studies focused solely on this compound are not detailed in the provided context, the principles of this methodology are broadly applicable. For instance, the 3D binding mode of this compound with the Aβ peptide has been visualized, showing specific interactions that could be further analyzed and optimized using 3D-QSAR techniques. nih.govresearchgate.netresearchgate.net These studies help in the rational design of new derivatives with improved potency and selectivity. nih.gov

Correlation of Molecular Descriptors with Pharmacological Responses

Advanced Cheminformatics and Rational Drug Design Approaches

Cheminformatics combines chemistry, computer science, and information technology to analyze chemical data and guide drug discovery. slideshare.netjst.org.in Rational drug design utilizes these computational approaches to design molecules with specific biological functions. frontiersin.org

Scaffold searching is a powerful cheminformatics technique used to identify new lead candidates by searching large chemical databases for molecules containing a specific core structure or "scaffold" from a known active compound. nih.govnih.govresearchgate.net This approach is particularly valuable for drug repurposing, where existing drugs are screened for new therapeutic uses. nih.govnih.govresearchgate.net

In a notable study, a scaffold search based on the known amyloid-beta (Aβ) inhibitor tramiprosate was used to screen the DrugCentral database of clinically tested drugs. nih.govnih.gov This search identified 13 hit compounds that contained the propanesulfonic scaffold of tramiprosate. nih.gov Further investigation through molecular docking led to the identification of this compound as one of two lead candidates with promising potential as an Aβ inhibitor. nih.govnih.govresearchgate.net This demonstrates the effectiveness of scaffold searching in rapidly identifying compounds with a higher probability of desired biological activity. nih.gov

The process typically involves:

Defining a query scaffold from a molecule with known activity.

Screening a database of chemical structures for molecules containing that scaffold.

Further filtering and analysis of the "hit" compounds using other computational methods like molecular docking and molecular dynamics simulations. nih.gov

The ability of a drug to cross the blood-brain barrier (BBB) is a critical factor for its efficacy in treating central nervous system (CNS) disorders. researchgate.netscielo.br The logBB value, which is the logarithm of the ratio of the drug's concentration in the brain to that in the blood, is a common measure of BBB permeability. researchgate.netscielo.br In silico prediction of logBB is a crucial step in the rational design of CNS-active drugs. researchgate.netarxiv.orgmdpi.com

For this compound, its potential to permeate the BBB was a key consideration in its identification as a lead candidate for Alzheimer's disease. nih.govresearchgate.net Computational models are used to predict logBB based on various molecular descriptors. While a logBB value greater than 0 is often considered optimal for CNS drugs, the predicted logBB for this compound was -0.1, suggesting that its permeation might not be entirely sufficient through passive diffusion alone. nih.gov However, this was still an improvement over the reference compound, tramiprosate. nih.gov

The prediction of logBB often involves QSPR models that correlate descriptors like lipophilicity (logP) and polar surface area (PSA) with experimentally determined logBB values. researchgate.netscielo.br For example, one common equation used is: logBB = c1 * logP - c2 * PSA + c3. researchgate.net

The following table presents the calculated molecular descriptors and predicted logBB values for this compound and related compounds from a study. nih.gov

| Compound | AlogP | PSA (Ų) | logBB |

| This compound | 0.42 | 62.99 | -0.10 |

| Tramiprosate | -1.74 | 65.59 | -1.53 |

| Donepezil (control) | 3.99 | 29.54 | 0.14 |

Data sourced from a study on drug repurposing for Alzheimer's disease. nih.gov

It is important to note that while these in silico predictions are valuable, they are estimations. The actual BBB permeation can also be influenced by active transport mechanisms, which are not always captured by simple QSPR models. nih.gov

Application of Machine Learning and Deep Learning Algorithms in Prediction

The application of machine learning and, more specifically, deep learning algorithms represents a paradigm shift in computational chemistry and drug discovery. nih.gov These advanced computational techniques are leveraged to analyze vast datasets of chemical compounds and their biological activities, enabling the prediction of a molecule's potential therapeutic effects or toxicity. chemrxiv.orgfrontiersin.org By training on extensive protein-compound interaction networks, machine learning models can predict the likely drug targets for a given compound, automating a critical phase of drug discovery. chemrxiv.org Deep learning, a subset of machine learning, has shown particular promise, often outperforming other computational methods in drug target prediction tasks. nih.gov This is achieved by constructing deep neural networks (DNNs) that can identify complex patterns within chemical structures to predict their biological function. frontiersin.org The quality and reliability of these predictions, however, are fundamentally dependent on the quality and quantity of the data used to train the models. omicsdi.orgnih.gov

In the context of this compound, computational screening methodologies have been employed to predict its potential as a therapeutic agent for Alzheimer's disease. nih.govresearchgate.net An in silico pipeline, utilizing tools like AutoDock for molecular docking, was used to screen the DrugCentral database. researchgate.net This process identified this compound as a promising inhibitor of amyloid-beta (Aβ), a key pathological marker in Alzheimer's disease. nih.govresearchgate.net The computational models predicted a favorable binding affinity (ΔGbind) for this compound to the Aβ peptide and also estimated its ability to permeate the blood-brain barrier (logBB), a critical parameter for any neuroactive compound. researchgate.net These predictions were subsequently corroborated by molecular dynamics simulations. nih.govresearchgate.net

Table 1: Predicted Physicochemical and ADMET Properties This interactive table presents key parameters predicted for this compound and reference compounds in a computational study.

| Compound | Predicted Binding Affinity (ΔGbind, kcal/mol) | Predicted Blood-Brain Barrier Permeation (logBB) |

|---|---|---|

| This compound | -6.01 | -0.10 |

| Menadione (B1676200) | -5.99 | -0.07 |

| Tramiprosate (TRA) | -4.68 | -1.59 |

| Donepezil (Standard Control) | -8.54 | 0.89 |

Data sourced from a 2021 study on drug repurposing for Alzheimer's Disease. nih.gov

Network Pharmacology for Polypharmacology Analysis

Network pharmacology is an interdisciplinary field that integrates systems biology and network analysis to understand the complex interactions between drugs, biological targets, and disease pathways. numberanalytics.com It moves beyond the traditional "one drug, one target" model to embrace the concept of polypharmacology—the principle that many drugs exert their effects by interacting with multiple targets. ijpsjournal.comnih.gov This approach is particularly valuable for complex diseases like cancer and neurodegenerative disorders, where intricate networks of molecular interactions are involved. ijpsjournal.comresearchgate.net By analyzing these complex networks, researchers can identify key hubs and pathways to target, predict drug effects more holistically, and design novel therapies that modulate multiple components of a disease pathway. numberanalytics.comijpsjournal.com

Ligand Efficiency and Tanimoto Similarity Assessments

In computational drug design, Ligand Efficiency (LE) and Tanimoto Similarity are critical metrics for evaluating and comparing potential drug candidates. Ligand Efficiency normalizes the binding affinity of a compound, typically the Gibbs free energy (ΔG), by its size (e.g., the number of non-hydrogen atoms), providing a measure of binding potency per atom. nih.gov This allows for a more equitable comparison of compounds of different sizes. Tanimoto Similarity is a widely used coefficient to quantify the structural similarity between two molecules based on their 2D fingerprints. nih.govnih.gov The underlying concept, known as the Similarity Property Principle, posits that structurally similar molecules are likely to have similar biological properties. nih.gov

In the computational study of this compound as a potential Alzheimer's disease therapeutic, both Ligand Efficiency and Tanimoto Similarity were implemented to analyze its binding characteristics with the amyloid-beta (Aβ) peptide. nih.gov The Tanimoto coefficient was used to assess the molecular similarity between hit compounds, including this compound, and the reference molecule, tramiprosate. nih.gov Researchers observed a moderate negative correlation between the Tanimoto similarity to the tramiprosate scaffold and the ligand efficiency of the identified compounds. nih.gov This finding suggests that as the chemical structures of the hit compounds more closely matched the reference scaffold, their binding efficiency per atom also showed a related trend. nih.gov These assessments, alongside other predicted parameters, were instrumental in identifying this compound as a lead candidate for drug repurposing. nih.gov

Table 2: Key Ligand Assessment Parameters for this compound This interactive table details specific computational metrics calculated for this compound.

| Parameter | Value | Description |

|---|---|---|

| Ligand Efficiency (LE) | -0.38 | Measures binding affinity normalized by the number of non-hydrogen atoms. |

| AlogP | 1.34 | A prediction of the logarithm of the partition coefficient between n-octanol and water, indicating lipophilicity. |

| Quantitative Estimate of Drug-likeness (QED) | 0.58 | An index from 0 to 1 that measures the "drug-likeness" of a compound based on its physicochemical properties. |

| Polar Surface Area (PSA) | 80.59 Ų | The sum of surfaces of polar atoms in a molecule, which correlates with drug transport properties. |

Data sourced from a 2021 study on drug repurposing for Alzheimer's Disease. nih.gov

Analytical and Bioanalytical Methodologies for Camphotamide

Spectroscopic Characterization Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of Camphotamide. menofia.edu.eg

¹H NMR: The proton NMR spectrum provides information on the chemical environment of all hydrogen atoms. For this compound, distinct signals are expected for the aromatic protons on the pyridinium (B92312) ring, the ethyl protons (CH₂ and CH₃) of the diethylamide group, the N-methyl protons, and the various protons of the camphor (B46023) skeleton, including the methyl groups and the methylene (B1212753) bridge protons. youtube.comyoutube.com The chemical shifts and splitting patterns are used to confirm the connectivity of the molecule. youtube.com

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show characteristic peaks for the carbonyl carbons (one in the amide, one in the ketone of the camphor moiety), the aromatic carbons of the pyridinium ring, the carbons of the ethyl and methyl groups, and the aliphatic carbons of the camphorsulfonate structure. researchgate.net

Illustrative Data Table: Predicted NMR Chemical Shifts for this compound

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Assignment (this compound Cation) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Assignment (Camphorsulfonate Anion) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyridinium Ring Protons | 8.0 - 9.5 | 130 - 150 | C=O | - | ~215 |

| N-CH₃ | ~4.2 | ~48 | CH₂-SO₃ | ~3.5 & ~3.0 | ~50 |

| N-CH₂-CH₃ | ~3.6 (quartet) | ~45 | Camphor CH₂ | 1.5 - 2.5 | 25 - 45 |

| N-CH₂-CH₃ | ~1.3 (triplet) | ~13 | Camphor CH | 1.8 - 2.8 | 40 - 60 |

| C=O (Amide) | - | ~165 | C-CH₃ | ~0.8 - 1.1 | 15 - 25 |

Infrared (IR) Spectroscopy Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. edinst.cominnovatechlabs.com The IR spectrum of this compound would be a composite of the spectra of its two ions, displaying characteristic absorption bands. Key expected peaks include strong stretching vibrations for the ketone carbonyl (C=O) in the camphorsulfonate moiety (~1730 cm⁻¹), the amide carbonyl (C=O) in the cation (~1650 cm⁻¹), and the sulfonate group (S=O) (~1200 cm⁻¹ and ~1050 cm⁻¹). researchgate.netresearchgate.net

Mass Spectrometry (MS) Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. menofia.edu.eg Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum of this compound would show distinct peaks corresponding to the cationic and anionic components. The positive ion mode would detect the N,N-diethyl-1-methylpyridin-1-ium cation, while the negative ion mode would detect the camphorsulfonate anion, confirming the molecular weight of each part of the salt. googleapis.com High-resolution mass spectrometry (HRMS) can provide the exact mass, which is used to confirm the elemental formula. massbank.eu

Chromatographic Methods for Identification and Quantification

Chromatographic techniques are essential for separating this compound from impurities, degradation products, or metabolites and for its quantification.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity and quantifying the content of pharmaceutical substances. researchgate.net A reverse-phase HPLC method is typically developed and validated according to ICH guidelines to ensure it is suitable for its intended purpose. pharmtech.compharmaguideline.com

A typical method would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer. Detection is commonly performed using a UV detector at a wavelength where the pyridinium chromophore exhibits strong absorbance. The method must be validated to demonstrate its specificity, linearity, range, accuracy, and precision. youtube.comchromatographyonline.com

Illustrative Data Table: HPLC Method Validation Parameters

Interactive Table: Typical HPLC Validation Parameters for this compound Assay

| Parameter | Specification | Typical Acceptance Criteria |

| Linearity | 5 concentration levels (e.g., 50-150% of target) | Correlation Coefficient (r²) ≥ 0.999 |

| Accuracy | 9 determinations across 3 concentration levels | 98.0% - 102.0% recovery |

| Precision (Repeatability) | 6 determinations at 100% concentration | Relative Standard Deviation (RSD) ≤ 1.0% |

| Intermediate Precision | Different days, analysts, equipment | Overall RSD ≤ 2.0% |

| Specificity | Analysis of placebo and stressed samples | Peak purity index > 0.99; No interference at the retention time of the analyte |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | RSD ≤ 10% at the LOQ concentration |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | - |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique often used for qualitative analysis, such as monitoring reactions or profiling metabolites. libretexts.orgsigmaaldrich.com To analyze potential metabolites of this compound, a TLC method would be developed to separate the parent compound from its metabolic products, which are often more polar.

Using a silica (B1680970) gel plate as the stationary phase (normal-phase TLC), a mobile phase is selected to achieve differential migration of the compounds. ualberta.cawikipedia.org Since this compound is a polar, ionic compound, a relatively polar solvent system would be required for elution. rochester.edulibretexts.org Metabolites, potentially formed through processes like hydroxylation or dealkylation, would exhibit different polarities and thus different Retention Factor (Rƒ) values, allowing for their separation and identification relative to the parent drug.

Illustrative Data Table: Hypothetical TLC Separation

Interactive Table: Hypothetical Rƒ Values for this compound and Metabolites

| Compound | Hypothetical Rƒ Value | Comments |

| This compound | 0.45 | Parent drug |

| Metabolite 1 (e.g., Hydroxylated) | 0.30 | More polar, lower Rƒ |

| Metabolite 2 (e.g., N-de-ethylated) | 0.35 | More polar, lower Rƒ |

Mobile Phase Example: Chloroform:Methanol:Acetic Acid (8:1.5:0.5, v/v/v) on Silica Gel Plate

High-Performance Liquid Chromatography (HPLC) for Purity and Content Analysis

Advanced Analytical Approaches for Complex Biological Samples

To quantify this compound in complex biological samples such as blood, plasma, or urine, more advanced and highly sensitive methods are required.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its exceptional sensitivity and specificity. chromatographytoday.com This technique allows for the accurate measurement of drug concentrations even at very low levels (pg/mL to ng/mL). shimadzu.com The method involves sample preparation to remove proteins and other interferences, followed by chromatographic separation and mass spectrometric detection. nih.govresearchgate.net

For quantification, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is unique to the analyte, providing high selectivity and minimizing interference from the biological matrix. nih.gov

Illustrative Data Table: Hypothetical LC-MS/MS Parameters for this compound

Interactive Table: LC-MS/MS Parameters for Quantification in Plasma

| Parameter | Description |

| Sample Preparation | Protein precipitation with acetonitrile or liquid-liquid extraction |

| LC Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase | Gradient elution with water and acetonitrile, both containing 0.1% formic acid |

| Ionization Mode | Electrospray Ionization (ESI), Positive (for cation) and Negative (for anion) |

| MRM Transition (Cation) | m/z [C₁₁H₁₇N₂O]⁺ → Product Ion |

| MRM Transition (Anion) | m/z [C₁₀H₁₅O₄S]⁻ → Product Ion |

| Internal Standard | Stable Isotope Labeled (SIL) this compound |

| Linear Range | e.g., 0.1 - 200 ng/mL |

Future Research Directions and Translational Perspectives for Camphotamide

Exploration of Undiscovered Pharmacological Targets and Mechanisms

While Camphotamide is historically noted as a positive inotropic agent, or cardiotonic, its precise molecular interactions remain an area ripe for exploration. google.comgoogle.comgoogle.com Recent in silico studies have identified this compound as a promising inhibitor of amyloid-beta (Aβ) peptide aggregation, a primary pathological hallmark of Alzheimer's Disease (AD). nih.govresearchgate.net This finding significantly broadens its potential therapeutic landscape beyond cardiovascular and general neurostimulatory applications.

Future pharmacological research should aim to:

Validate Aβ Inhibition: Experimental validation (e.g., in vitro aggregation assays, surface plasmon resonance) is crucial to confirm the computationally predicted binding of this compound to Aβ peptides. nih.govresearchgate.net

Elucidate Neuroprotective Pathways: Beyond direct Aβ interaction, research is needed to determine if this compound modulates downstream neurotoxic cascades, such as tau pathology, oxidative stress, or neuroinflammation. The neuroprotective effects observed with precursors like 6-hydroxy-nicotine suggest such pathways may exist. researchgate.net

Define Cardiotonic Mechanism: The specific ion channels, receptors, or signaling pathways responsible for its positive inotropic effects on heart muscle need to be identified. Understanding these mechanisms is critical, especially in the context of treating conditions like AD-associated amyloid cardiomyopathy, where it could potentially inhibit Aβ accumulation in the heart. researchgate.net

A thorough investigation into these areas will provide a more complete pharmacological profile, potentially revealing novel targets and clarifying its mechanism of action in both the central nervous system and the cardiovascular system.

Advanced Computational Design and Optimization of this compound Derivatives

The initial identification of this compound as a potential AD therapeutic was driven by sophisticated computational methods. nih.govresearchgate.net A scaffold searching approach, using the known Aβ inhibitor tramiprosate as a template, successfully singled out this compound from a large database of clinically tested drugs. nih.govresearchgate.net Subsequent molecular dynamics simulations and binding affinity calculations (MM-GBSA) have provided detailed predictions of its interaction with the Aβ peptide. nih.govresearchgate.netresearchgate.net

Building on this foundation, future computational efforts should focus on rational drug design to create optimized this compound derivatives. Key strategies include:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the this compound scaffold and evaluating the resulting changes in binding affinity through molecular docking, computational scientists can build robust SAR models. These models can guide the synthesis of novel derivatives with enhanced potency.

Improving Pharmacokinetic Properties: Computational models are invaluable for predicting ADME (absorption, distribution, metabolism, and excretion) properties. A primary goal would be to optimize derivatives for improved blood-brain barrier (BBB) permeation, a critical factor for any CNS-targeted drug. nih.govresearchgate.net

Enhanced Selectivity: Advanced modeling can be employed to design derivatives with higher selectivity for Aβ peptides over other potential off-targets, thereby minimizing potential side effects. This involves screening derivatives against a panel of antitargets computationally.

These in silico approaches can significantly accelerate the drug discovery pipeline, allowing for the prioritization of lead candidates with the highest potential for successful preclinical and clinical development. nih.govresearchgate.net

Development of Novel and Sustainable Synthetic Strategies for this compound

Efficient and sustainable production methods are paramount for the translational viability of any pharmaceutical compound. For this compound, exciting possibilities lie in the realm of biosynthesis and green chemistry. Research has demonstrated that a key precursor, 3-succinoyl-pyridine (SP), can be sustainably produced from nicotine (B1678760), a major component of tobacco waste. researchgate.netresearchgate.net This biotransformation is achieved using genetically engineered strains of the bacterium Pseudomonas putida. researchgate.net Similarly, the precursor 6-hydroxy-nicotine can be generated by P. nicotinovorans. researchgate.net

Future work in this area should pursue:

Optimization of Biocatalysis: Further strain engineering and fermentation process optimization could significantly increase the yield and efficiency of converting nicotine waste into valuable this compound precursors. researchgate.net This approach aligns with green chemistry principles by utilizing a waste stream to produce a high-value chemical.

Efficient Chemical Synthesis: Alongside biosynthetic routes, the development of novel, high-yield chemical synthesis pathways is essential. Modern organic synthesis techniques could provide a scalable and high-purity source of this compound and its designed derivatives. google.com The development of organic-based synthesis and purification methods can lead to compounds with higher purity compared to aqueous preparations, which is critical for clinical applications. google.com

Integration with Systems Biology and Omics Data for Holistic Understanding

Complex diseases like Alzheimer's are the result of intricate disruptions across multiple biological systems, making a single-target approach often insufficient. nih.gov Systems biology, which integrates multi-omics data (genomics, proteomics, metabolomics), offers a holistic framework to understand the broader impact of a drug on the biological system as a whole. nih.govnumberanalytics.com

Future research on this compound would benefit immensely from the application of systems biology:

Mechanism Deconvolution: By treating neuronal or cardiac cell models with this compound and analyzing the global changes in gene expression (transcriptomics) and protein levels (proteomics), researchers can construct a comprehensive map of the compound's cellular effects. This can uncover previously unknown pathways and off-target interactions.

Biomarker Discovery: Omics data from preclinical models or human clinical trials can help identify biomarkers that correlate with this compound's therapeutic response. numberanalytics.com These biomarkers could be used to stratify patient populations and predict treatment outcomes.

Network Pharmacology: Integrating drug-target interaction data with protein-protein interaction networks can help predict the system-wide effects of this compound. This approach can illuminate how the compound's influence on its primary target(s) propagates through cellular networks to produce a therapeutic effect, providing a deeper understanding of its polypharmacology.

By embracing these advanced, systems-level approaches, the scientific community can move beyond a reductionist view and gain a comprehensive understanding of this compound's therapeutic potential and its place in treating complex diseases. nih.gov

Q & A

Q. How can researchers validate this compound’s target specificity in complex biological matrices?

- Methodological Answer: Combine affinity pulldown with SILAC-based proteomics to identify off-target binding partners . Confirm specificity via competitive displacement assays (e.g., CETSA or NanoBRET ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.